molecular formula C11H11ClFNO B11877858 7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one CAS No. 140700-97-6

7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11877858
CAS No.: 140700-97-6
M. Wt: 227.66 g/mol
InChI Key: LVSZOPFOLLVXNJ-UHFFFAOYSA-N
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Description

7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS: 140700-97-6) is a dihydroquinolinone derivative with a molecular formula of C₁₁H₁₁ClFNO and a molecular weight of 227.66 g/mol . Its structure features a bicyclic quinolinone core substituted with chlorine at position 7, fluorine at position 6, and an ethyl group at position 1 (Figure 1). Dihydroquinolinones are known for their pharmacological relevance, including antitumor, antimicrobial, and neurological activities .

Properties

CAS No.

140700-97-6

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

7-chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C11H11ClFNO/c1-2-14-4-3-11(15)7-5-9(13)8(12)6-10(7)14/h5-6H,2-4H2,1H3

InChI Key

LVSZOPFOLLVXNJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=O)C2=CC(=C(C=C21)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.

    Introduction of Substituents: The chlorine, ethyl, and fluorine substituents are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination can be done using a fluorinating agent like diethylaminosulfur trifluoride.

Industrial Production Methods

In an industrial setting, the production of 7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolone derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce tetrahydroquinolones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including 7-chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one, exhibit significant antimicrobial properties. Studies have shown that this compound can effectively inhibit the growth of various bacteria and fungi. For instance, a related study highlighted that certain quinoline derivatives demonstrated potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that 7-chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties
Another notable application of this compound is its potential anti-inflammatory effects. It has been observed that similar tetrahydroquinoline derivatives can modulate inflammatory pathways by influencing cyclic adenosine monophosphate (cAMP) levels. This modulation can lead to a reduction in inflammation in animal models, making it a candidate for treating inflammatory diseases.

Pharmacology

Pharmacokinetics and Bioavailability
Studies on the pharmacokinetics of similar compounds suggest that 7-chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one may possess favorable bioavailability characteristics. For example, related compounds have shown oral bioavailability rates of approximately 48% in mice and 32% in rats, indicating the potential for effective oral therapeutic formulations.

Material Science

Synthesis of New Materials
The unique chemical structure of 7-chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one allows it to be utilized in synthesizing new materials with specific properties. Its ability to form complexes with metal ions can be explored for applications in catalysis or as sensors in material science .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa
Anti-inflammatoryModulates cAMP levels to reduce inflammation
PharmacokineticsPotential oral bioavailability of ~48% in mice
Material ScienceUseful in synthesizing new materials and metal complexes

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of 7-chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one:

  • Antimicrobial Efficacy Study : A study demonstrated that derivatives showed significant inhibition against various microbial strains, reinforcing the potential use of this compound as an antimicrobial agent .
  • Inflammation Modulation Study : Research involving animal models indicated that compounds similar to 7-chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one could effectively modulate immune responses related to autoimmune diseases.

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one involves its interaction with bacterial enzymes. It is believed to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural Comparison of Selected Dihydroquinolinones
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 1-Ethyl, 6-F, 7-Cl C₁₁H₁₁ClFNO 227.66
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 1-Cyclopropyl, 6-F, 7-Cl C₁₂H₁₁ClFNO 239.68
1-Tosyl-2,3-dihydroquinolin-4(1H)-one (1l) 1-Tosyl C₁₆H₁₅NO₃S 301.36
6-Chloro-2,3-dihydroquinolin-4(1H)-one (QW-6542) 6-Cl C₉H₈ClNO 181.62
HMNE3 (Bis-fluoroquinolone derivative) 1-Cyclopropyl, 6-F, 7-piperazinyl C₂₄H₂₅F₂N₃O₂ 433.47

Key Observations :

  • Substituent Effects: The ethyl group in the target compound may enhance lipophilicity compared to the cyclopropyl analog (higher molecular weight but similar polarity) . Piperazinyl groups (e.g., HMNE3) introduce hydrogen-bonding capacity, improving solubility and target binding .

Key Observations :

  • Melting Points : Data for the target compound is unavailable, but analogs like 1l exhibit sharp melting points (~95°C), indicative of crystalline purity .
  • Synthetic Routes: Most dihydroquinolinones are synthesized via functionalization of the quinoline core (e.g., Grignard reactions, sulfonylation) .
  • Characterization : Advanced techniques like X-ray crystallography (e.g., NMQ and CMQ) resolve conformational details critical for drug design .

Biological Activity

7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS Number: 140700-97-6) is a compound belonging to the quinoline family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one is C11H11ClFNOC_{11}H_{11}ClFNO with a molecular weight of 227.66 g/mol. The compound features a chloro and a fluoro substituent that are critical for its biological activity.

PropertyValue
Molecular FormulaC11H11ClFNO
Molecular Weight227.66 g/mol
CAS Number140700-97-6
PSA20.31
LogP2.96

Anticancer Properties

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The structure-activity relationship (SAR) suggests that the presence of halogen atoms enhances the cytotoxicity against these cell lines .

Case Study:
In a comparative study, quinoline derivatives with similar structures exhibited IC50 values ranging from 5 to 15 µM against different cancer cell lines. The introduction of electron-withdrawing groups like chlorine and fluorine at specific positions significantly improved their antiproliferative activity .

Antimicrobial Activity

Quinoline derivatives have also been recognized for their antimicrobial properties. Compounds in this class have demonstrated effectiveness against a range of bacterial pathogens, making them potential candidates for antibiotic development. The fluoroquinolone derivatives are particularly noted for their broad-spectrum antibacterial activity .

Case Study:
A study highlighted the antimicrobial efficacy of related quinoline compounds against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for some derivatives .

The biological activity of 7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer cell proliferation and survival pathways.
  • DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
  • Tubulin Binding : Some studies suggest that these compounds may target tubulin, leading to disrupted microtubule formation and subsequent cell cycle arrest .

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